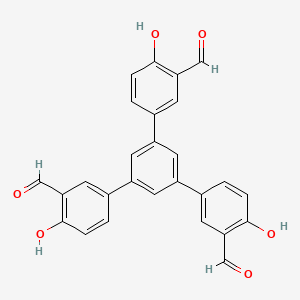
1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-Tris(4’-hydroxy-5’-formylphenyl)benzene is an organic compound with the molecular formula C27H18O6 and a molecular weight of 438.43 g/mol . It is characterized by a benzene core substituted with three hydroxy and formyl groups at the 4’ and 5’ positions, respectively. This compound is known for its high melting point (>300°C) and predicted boiling point of 619.5±55.0°C .
准备方法
Synthetic Routes and Reaction Conditions
1,3,5-Tris(4’-hydroxy-5’-formylphenyl)benzene can be synthesized through various methods. One common approach involves the reaction of 1,3,5-tris(4-bromophenyl)benzene with a formylating agent under specific conditions . The reaction typically requires a catalyst and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of 1,3,5-Tris(4’-hydroxy-5’-formylphenyl)benzene may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product .
化学反应分析
Types of Reactions
1,3,5-Tris(4’-hydroxy-5’-formylphenyl)benzene undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding quinones.
Reduction: The formyl groups can be reduced to primary alcohols.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Quinones
Reduction: Primary alcohols
Substitution: Alkylated or acylated derivatives
科学研究应用
1,3,5-Tris(4’-hydroxy-5’-formylphenyl)benzene has a wide range of applications in scientific research:
作用机制
The mechanism of action of 1,3,5-Tris(4’-hydroxy-5’-formylphenyl)benzene involves its ability to form hydrogen bonds and π-π interactions. These interactions facilitate the self-assembly of the compound into ordered structures, which are crucial for its applications in COFs and MOFs . The hydroxy and formyl groups play a significant role in these interactions, allowing the compound to act as a versatile ligand in coordination chemistry .
相似化合物的比较
Similar Compounds
1,3,5-Tris(4-formylphenyl)benzene: Similar structure but lacks the hydroxy groups.
1,3,5-Tris(4-bromophenyl)benzene: Contains bromine atoms instead of hydroxy and formyl groups.
1,3,5-Tris(4-carboxyphenyl)benzene: Features carboxyl groups instead of formyl groups.
Uniqueness
1,3,5-Tris(4’-hydroxy-5’-formylphenyl)benzene is unique due to the presence of both hydroxy and formyl groups, which provide it with distinct chemical reactivity and the ability to form complex structures through hydrogen bonding and π-π interactions . This makes it particularly valuable in the synthesis of advanced materials and coordination compounds .
属性
分子式 |
C27H18O6 |
|---|---|
分子量 |
438.4 g/mol |
IUPAC 名称 |
5-[3,5-bis(3-formyl-4-hydroxyphenyl)phenyl]-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C27H18O6/c28-13-22-7-16(1-4-25(22)31)19-10-20(17-2-5-26(32)23(8-17)14-29)12-21(11-19)18-3-6-27(33)24(9-18)15-30/h1-15,31-33H |
InChI 键 |
KPOWNIMTMAZCNE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)C3=CC(=C(C=C3)O)C=O)C4=CC(=C(C=C4)O)C=O)C=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















